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Introduction

Mitapivat (formerly AG-348) is a first-in-class, oral, allosteric activator of the pyruvate kinase
(PK) enzyme. It has demonstrated significant efficacy in clinical trials for the treatment of
pyruvate kinase deficiency, a rare genetic disorder characterized by chronic hemolytic anemia.
[1][2][3] Mitapivat acts by binding to a site on the pyruvate kinase tetramer distinct from the
endogenous activator fructose-1,6-bisphosphate (FBP), stabilizing the active R-state
conformation of the enzyme.[1] This activation enhances the enzymatic activity of both wild-
type and various mutant forms of erythrocyte pyruvate kinase (PKR), leading to increased ATP
production and a reduction in 2,3-diphosphoglycerate levels. These application notes provide
detailed protocols for in vitro assays to measure the activation of pyruvate kinase by Mitapivat,
enabling researchers to assess its potency and mechanism of action.

Data Presentation

The following tables summarize the quantitative data on the activation of wild-type and mutant
pyruvate kinase R (PKR) by Mitapivat from in vitro studies.

Table 1: Activation of Wild-Type Pyruvate Kinase R by Mitapivat
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Parameter Value Celll[Enzyme Type Reference

Wild-Type PKR in
AC50 62 nM RBCs from healthy
donors

Wild-Type PKR in
~2.5-fold RBCs from healthy

donors

Fold Activation of

Vmax

AC50 (Activator Concentration 50) is the concentration of an activator that induces a response
halfway between the baseline and maximum.

Table 2: Effect of Mitapivat (1 uM) on the Kinetic Parameters of Recombinant Wild-Type and
Mutant PKR

Km for Fold
Km for Vmax Vmax o
PKR PEP (pM) Activatio Referenc
. PEP (pM) (U/mg) - (U/mg) -
Variant ) - ) o n of e
- Vehicle o Vehicle Mitapivat
Mitapivat Vmax
Wild-Type 130 40 200 400 2.0
G332S 240 80 100 250 2.5
R479H 110 50 150 300 2.0
R510Q 750 150 50 200 4.0

Km (Michaelis constant) is the substrate concentration at which the reaction rate is half of
Vmax. Vmax (maximum velocity) is the maximum rate of an enzyme-catalyzed reaction.

Signaling Pathway and Experimental Workflow
Mitapivat Mechanism of Action on Pyruvate Kinase

Mitapivat is an allosteric activator of pyruvate kinase (PK). The enzyme exists in an equilibrium
between a low-activity T-state (tense state) and a high-activity R-state (relaxed state). The
endogenous activator fructose-1,6-bisphosphate (FBP) also promotes the R-state. Mitapivat
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binds to a pocket at the dimer-dimer interface of the PK tetramer, a site distinct from the FBP
binding site. This binding stabilizes the active R-state conformation, thereby increasing the
enzyme's affinity for its substrate, phosphoenolpyruvate (PEP), and enhancing its catalytic
activity. This leads to increased production of pyruvate and ATP.

Mitapivat Mechanism of Action on Pyruvate Kinase

Pyruvate Kinase Equilibrium Allosteric Activation

PKR (T-state) FBP

Low Activity
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Catalyzed by
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Caption: Mitapivat allosterically activates PKR, promoting the conversion of PEP to pyruvate.

Experimental Workflow: LDH-Coupled Pyruvate Kinase
Assay

The most common in vitro method to measure pyruvate kinase activity is a coupled enzyme
assay using lactate dehydrogenase (LDH). In this assay, the pyruvate produced by PK is
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immediately used by LDH to oxidize NADH to NAD+. The decrease in NADH concentration is
monitored by measuring the absorbance at 340 nm. This rate of NADH depletion is directly
proportional to the PK activity.

Experimental Workflow for LDH-Coupled PK Assay

1. Reagent Preparation

Prepare Assay Buffer:
- Tris-HCl or HEPES

4. Data Analysis

- KCI, MgClI2
Prepare Substrates:
- PEP, ADP, NADH Calculate the initial rate (Vo)
Prepare Enzymes: of NADH oxidation (AA340/min).
- Purified PKR

- LDH (coupling enzyme)
Prepare Compound:
- Mitapivat stock solution

2. Reacti;m Setup

To a microplate well or cuvette, add: v
1. Assay Bulffer Convert Vo to PK activity
2. Substrates (PEP, ADP, NADH) (e.g., U/mg) using the molar
3. LDH extinction coefficient of NADH.
4. Mitapivat (or vehicle control)

3. Reaction Initiation and Measurement

Initiate reaction by adding Plot PK activity against Mitapivat
purified PKR enzyme. concentration to determine ECso.

Immediately measure the decrease
in absorbance at 340 nm over time
using a spectrophotometer.

Click to download full resolution via product page

Caption: Workflow for measuring PKR activation by Mitapivat using an LDH-coupled assay.

Experimental Protocols
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Protocol 1: In Vitro Pyruvate Kinase Activity Assay
(LDH-Coupled Method)

This protocol is designed to measure the activation of purified recombinant pyruvate kinase R
(PKR) by Mitapivat.

Materials:

» Purified recombinant human PKR (wild-type or mutant)
o Mitapivat (AG-348)

e L-Lactate Dehydrogenase (LDH) from rabbit muscle

e Phosphoenolpyruvate (PEP)

e Adenosine diphosphate (ADP)

» [B-Nicotinamide adenine dinucleotide, reduced form (NADH)
e Tris-HCI buffer (e.g., 50 mM, pH 7.5)

e Potassium chloride (KCI)

e Magnesium chloride (MgClz2)

o Dimethyl sulfoxide (DMSO) for dissolving Mitapivat

« 96-well UV-transparent microplates or quartz cuvettes

Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

» Preparation of Reagents:

o Assay Buffer: 50 mM Tris-HCI, pH 7.5, containing 100 mM KCIl and 10 mM MgCl-.
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o Substrate/Cofactor Mix: Prepare a stock solution in Assay Buffer containing 10 mM PEP,
10 mM ADP, and 3 mM NADH. Protect from light.

o LDH Solution: Prepare a stock solution of LDH in Assay Buffer (e.g., 1000 units/mL).

o Mitapivat Stock Solution: Prepare a 10 mM stock solution of Mitapivat in 100% DMSO.

o Enzyme Solution: Dilute the purified PKR to a working concentration in Assay Buffer that
will result in a linear rate of NADH consumption. The optimal concentration should be
determined empirically.

e Assay Protocol:

o Perform the assay at a constant temperature (e.g., 25°C or 37°C).

o In a 96-well plate or cuvette, add the following components in order:

Assay Buffer

» Substrate/Cofactor Mix (to achieve final concentrations of, for example, 0.5 mM PEP,
0.5 mM ADP, and 0.15 mM NADH).

» LDH solution (to a final concentration of, for example, 10 units/mL).

» Mitapivat at various concentrations (e.g., serial dilutions from the stock solution) or
vehicle (DMSO) for control wells. The final DMSO concentration should be kept
constant across all wells (e.g., <1%).

o Incubate the mixture for 5-10 minutes to allow for temperature equilibration.

o Initiate the reaction by adding the diluted PKR enzyme solution.

o Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds
for 10-15 minutes.

e Data Analysis:
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[e]

Calculate the initial rate of the reaction (Vo) from the linear portion of the absorbance vs.
time plot (AA340/min).

o Convert the rate of absorbance change to the rate of NADH consumption using the Beer-
Lambert law (eNADH at 340 nm = 6220 M-1cm-1).

o Calculate the specific activity of PKR (e.g., in pmol/min/mg or U/mg).

o Plot the PKR activity against the logarithm of Mitapivat concentration and fit the data to a
dose-response curve to determine the EC50.

o To determine the effect on Km and Vmax, perform the assay with varying concentrations
of PEP at a fixed concentration of Mitapivat (e.g., 1 uM) and fit the data to the Michaelis-
Menten equation.

Protocol 2: Ex Vivo Measurement of PKR Activity in Red
Blood Cells

This protocol describes the measurement of PKR activation by Mitapivat in intact red blood
cells (RBCs).

Materials:

» Freshly collected whole blood from healthy donors or patients in an anticoagulant (e.qg.,
EDTA).

o Phosphate-buffered saline (PBS), pH 7.4.

» Mitapivat stock solution in DMSO.

o Cell lysis buffer (e.g., hypotonic buffer).

+ Reagents for the LDH-coupled assay as described in Protocol 1.
o Reagents for a Bradford or BCA protein assay.

Procedure:
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» RBC Isolation and Treatment:
o Centrifuge the whole blood at 1,000 x g for 10 minutes at 4°C to pellet the RBCs.
o Aspirate the plasma and buffy coat.
o Wash the RBC pellet three times with cold PBS.
o Resuspend the washed RBCs to a 50% hematocrit in PBS.

o Aliquot the RBC suspension and incubate with various concentrations of Mitapivat or
vehicle (DMSO) for a specified time (e.g., 2-24 hours) at 37°C with gentle agitation.

e Cell Lysis and Lysate Preparation:

o After incubation, centrifuge the RBCs at 1,000 x g for 5 minutes and remove the
supernatant.

o Wash the RBCs once with cold PBS.

o Lyse the RBCs by adding a cold hypotonic lysis buffer.

o Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to remove cell debris.
o Collect the supernatant (hemolysate) and keep it on ice.

o Determine the total protein concentration of the hemolysate using a standard protein
assay.

o PKR Activity Measurement:

o Perform the LDH-coupled assay as described in Protocol 1, using the prepared
hemolysate as the source of PKR.

o Normalize the measured PKR activity to the total protein concentration of the hemolysate.

o Data Analysis:
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o Calculate the fold activation of PKR activity in Mitapivat-treated samples relative to the
vehicle-treated control.

o Plot the fold activation against the Mitapivat concentration to determine the EC50 in the
cellular context.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to measure and
characterize the activation of pyruvate kinase by Mitapivat in vitro and ex vivo. The LDH-
coupled assay is a robust and reliable method for determining the potency and kinetic effects of
Mitapivat on both wild-type and mutant PKR. These assays are essential tools for the
continued research and development of pyruvate kinase activators for the treatment of
hemolytic anemias and other related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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